molecular formula C7H7N3S2 B13690270 5-(2-Methyl-3-thienyl)-1,3,4-thiadiazol-2-amine

5-(2-Methyl-3-thienyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13690270
M. Wt: 197.3 g/mol
InChI Key: SAHUAXFLZPXNGH-UHFFFAOYSA-N
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Description

5-(2-Methyl-3-thienyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-3-thienyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of 2-methyl-3-thiophenecarboxylic acid hydrazide with thiophosgene, followed by cyclization under acidic conditions to form the thiadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring, potentially leading to ring opening.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, 5-(2-Methyl-3-thienyl)-1,3,4-thiadiazol-2-amine has been studied for its potential antimicrobial and antifungal activities. It is also investigated for its role as an enzyme inhibitor.

Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly as potential anticancer and anti-inflammatory drugs.

Industry: In the industrial sector, the compound is explored for its applications in the development of advanced materials, such as organic semiconductors and photochromic materials.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-3-thienyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring. The compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, its ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

    2-Methyl-3-thienyl derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.

    1,3,4-Thiadiazole derivatives: These compounds have the same core structure and are known for their diverse biological activities.

Uniqueness: 5-(2-Methyl-3-thienyl)-1,3,4-thiadiazol-2-amine is unique due to the specific substitution pattern on the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other thiadiazole derivatives.

Properties

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

5-(2-methylthiophen-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H7N3S2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10)

InChI Key

SAHUAXFLZPXNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=NN=C(S2)N

Origin of Product

United States

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